REACTION_CXSMILES
|
Cl[CH2:2][O:3][CH3:4].[Br:5][C:6]1[CH:7]=[C:8]([OH:13])[CH:9]=[C:10]([Br:12])[CH:11]=1.C(N(C(C)C)CC)(C)C.O>C(Cl)Cl>[Br:5][C:6]1[CH:7]=[C:8]([O:13][CH2:2][O:3][CH3:4])[CH:9]=[C:10]([Br:12])[CH:11]=1
|
Name
|
|
Quantity
|
1.45 mL
|
Type
|
reactant
|
Smiles
|
ClCOC
|
Name
|
|
Quantity
|
4.38 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=C(C1)Br)O
|
Name
|
|
Quantity
|
3.63 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous fraction was extracted with CH2Cl2 (2×50 mL)
|
Type
|
WASH
|
Details
|
The combined organic fractions were washed with brine (25 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous MgSO4
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=CC(=C1)OCOC)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.2 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 101% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |